BenchChemオンラインストアへようこそ!

2-(3-Methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)acetic acid

Medicinal chemistry Building block sourcing Isothiazolidine SAR

2-(3-Methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)acetic acid (CAS 881652-55-7) is a heterocyclic building block belonging to the isothiazolidine 1,1-dioxide (cyclic sulfonamide/sultam) class, with the molecular formula C6H11NO4S and a molecular weight of 193.22 g/mol. The compound features a fully saturated five-membered isothiazolidine ring bearing a geminal methyl group and a carboxylic acid side chain at the 3-position, along with a sulfone (1,1-dioxide) motif at the sulfur atom.

Molecular Formula C6H11NO4S
Molecular Weight 193.22
CAS No. 881652-55-7
Cat. No. B2875556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)acetic acid
CAS881652-55-7
Molecular FormulaC6H11NO4S
Molecular Weight193.22
Structural Identifiers
SMILESCC1(CCS(=O)(=O)N1)CC(=O)O
InChIInChI=1S/C6H11NO4S/c1-6(4-5(8)9)2-3-12(10,11)7-6/h7H,2-4H2,1H3,(H,8,9)
InChIKeyBIIUEWXUNUAMHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)acetic acid (CAS 881652-55-7): Procurement-Ready Profile


2-(3-Methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)acetic acid (CAS 881652-55-7) is a heterocyclic building block belonging to the isothiazolidine 1,1-dioxide (cyclic sulfonamide/sultam) class, with the molecular formula C6H11NO4S and a molecular weight of 193.22 g/mol . The compound features a fully saturated five-membered isothiazolidine ring bearing a geminal methyl group and a carboxylic acid side chain at the 3-position, along with a sulfone (1,1-dioxide) motif at the sulfur atom . It is commercially available from multiple suppliers at ≥95% purity for research use . The compound is catalogued under the systematic synonym 3-Isothiazolidineacetic acid, 3-methyl-, 1,1-dioxide .

Why 2-(3-Methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)acetic acid Cannot Be Casually Substituted


Within the broader 1,2-thiazolidine/isothiazolidine 1,1-dioxide chemical space, the position and nature of substituents on the heterocyclic ring exert decisive control over physicochemical and pharmacological properties. The 3-geminal methyl substitution pattern of CAS 881652-55-7 is structurally distinct from the more common 2-substituted acetic acid regioisomer (e.g., CAS 63459-24-5, 2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetic acid, MW 179.19) and from 2,4-dioxothiazolidinyl acetic acid derivatives that have been characterized as carbonic anhydrase XII-selective inhibitors with KI values in the 0.30–0.93 µM range [1]. Even minor structural perturbations—such as relocation of the acetic acid moiety from the ring nitrogen to the ring carbon, or the presence versus absence of the geminal methyl group—can fundamentally alter hydrogen-bonding capacity, pKa, lipophilicity, and target engagement profiles. As a result, near-neighbor analogs cannot be assumed to serve as functional equivalents in structure-activity relationship (SAR) campaigns or chemical biology probe studies.

2-(3-Methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)acetic acid: Quantitative Differentiation Evidence


Regioisomeric Differentiation: 3-Position Acetic Acid vs. 2-Position Acetic Acid in Isothiazolidine 1,1-Dioxides

CAS 881652-55-7 bears the acetic acid moiety at the ring 3-position (carbon-attached), distinguishing it from the commercially available 2-substituted regioisomer 2-(1,1-dioxo-1,2-thiazolidin-2-yl)acetic acid (CAS 63459-24-5) where the acetic acid is attached to the ring nitrogen . The N-substituted regioisomer lacks the 3-geminal methyl group and has a different hydrogen-bond donor/acceptor pattern (one N–H donor in the 3-substituted compound vs. a tertiary amide-like nitrogen in the 2-substituted analog). The predicted acid dissociation constant (pKa) of CAS 881652-55-7 is 4.14 ± 0.10, consistent with a carboxylic acid functionality, whereas the N-acetic acid analog has a predicted pKa of approximately 3.55 ± 0.10, reflecting the electron-withdrawing effect of the adjacent sulfonamide nitrogen . This ~0.6 log unit difference in acidity translates to a roughly 4-fold difference in ionization state at physiological pH, with implications for solubility, permeability, and protein binding in biological assays .

Medicinal chemistry Building block sourcing Isothiazolidine SAR

Structural Motif Differentiation: Saturated Sultam Scaffold vs. 2,4-Dioxothiazolidine Acetic Acids in Carbonic Anhydrase Inhibition

2,4-Dioxothiazolidinyl acetic acid derivatives—which contain a carbonyl at the ring 2- and 4-positions—have been characterized as selective inhibitors of human carbonic anhydrase isoform hCA XII, with reported KI values in the range of 0.30–0.93 µM [1]. These dioxo compounds are structurally related to CAS 881652-55-7 in that they share a five-membered sulfur–nitrogen heterocycle with an acetic acid appendage; however, they differ by the presence of the 2,4-dione oxidation state and aromatic substitution at the 5-position, features absent in the fully saturated, 3-geminal-dimethyl-substituted sultam scaffold of CAS 881652-55-7. No published carbonic anhydrase inhibition data were identified for CAS 881652-55-7 specifically, but scaffold-level reasoning suggests that the saturated sultam ring would present a distinct hydrogen-bonding surface (sulfone oxygens vs. amide carbonyls) and a different spatial orientation of the carboxylate pharmacophore relative to the dioxo series [1].

Carbonic anhydrase inhibition Tumor biology Scaffold hopping

Physicochemical Differentiation: Melting Point, Predicted Lipophilicity, and Solubility Profile

CAS 881652-55-7 has a reported experimental melting point of 110 °C, which compares favorably with the lower melting point of the 2-substituted regioisomer (CAS 63459-24-5, mp 86 °C), indicating higher crystal lattice energy and potentially superior solid-state stability for long-term storage . The predicted LogP of CAS 881652-55-7 is –0.4571, and the topological polar surface area (TPSA) is 83.47 Ų, both consistent with moderate aqueous solubility and drug-like polarity . The compound contains 2 hydrogen bond donors (carboxylic acid OH and sulfonamide NH) and 3 hydrogen bond acceptors, giving it a balanced donor/acceptor profile suitable for target engagement in enzyme active sites . The density is predicted at 1.361 ± 0.06 g/cm³, and the boiling point is predicted at 384.4 ± 34.0 °C .

Pre-formulation Physicochemical profiling Procurement specification

Patent Landscape Differentiation: Sultam Scaffold in Ocular Hypertension and Cytotoxicity Programs

Isothiazolidine 1,1-dioxide (sultam) derivatives have been claimed in patent families for the treatment of ocular hypertensive conditions (Allergan, Inc., WO 2007/134085 A2) [1] and as cytotoxic agents for cancer therapy (Hoffmann-La Roche, US 8,314,250 B2) [2]. CAS 881652-55-7 embodies the minimal pharmacophoric core of these patent families—a 3-substituted isothiazolidine 1,1-dioxide bearing a carboxylic acid functional group. While the patented compounds typically feature elaborated aromatic or heteroaromatic substituents at distal positions, the unadorned core structure of CAS 881652-55-7 is commercially positioned as a versatile synthetic intermediate that enables independent derivatization without infringing on composition-of-matter claims covering the fully elaborated clinical candidates. No patent was identified in which CAS 881652-55-7 itself is the claimed active pharmaceutical ingredient.

Ocular hypertension Glaucoma therapeutics Sultam-based drug discovery

Recommended Application Scenarios for 2-(3-Methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)acetic acid (CAS 881652-55-7)


Medicinal Chemistry: Sultam-Based Scaffold Hopping for Carbonic Anhydrase Inhibitor Programs

The saturated isothiazolidine 1,1-dioxide scaffold of CAS 881652-55-7 provides a direct scaffold-hopping alternative to 2,4-dioxothiazolidinyl acetic acid derivatives, which have demonstrated submicromolar hCA XII inhibition (KI 0.30–0.93 µM) [1]. By retaining the carboxylate zinc-binding group in a chemically distinct ring system, researchers can evaluate whether the saturated sultam core improves selectivity against off-target CA isoforms (hCA I and hCA II) or yields a more favorable pharmacokinetic profile than the dioxo series, where cytosolic isoform inhibition was absent but hCA IX activity was also minimal [1].

Chemical Biology: Synthesis of Activity-Based Probes Utilizing the Sultam Sulfone as a Recognition Element

The 1,1-dioxide sulfone motif is an established hydrogen-bond acceptor capable of engaging catalytic residues in enzyme active sites [1]. CAS 881652-55-7, with its free carboxylic acid handle, can be directly coupled to amine-containing linkers, fluorophores, or biotin tags via standard amide bond formation. The 3-geminal methyl group provides a spectroscopic handle and may influence the conformational preferences of the resulting probe. This differentiates it from N-substituted acetic acid regioisomers (e.g., CAS 63459-24-5), which place the linker attachment point on the ring nitrogen and alter the spatial presentation of the sultam recognition element .

Pre-Formulation Development: Exploiting Favorable Solid-State Properties for Repeat-Dose Rodent Studies

With a melting point of 110 °C [1]—24 °C higher than the N-substituted regioisomer (CAS 63459-24-5, 86 °C) —CAS 881652-55-7 is expected to exhibit reduced hygroscopicity and greater physical stability under ambient storage. The predicted LogP (–0.4571) and TPSA (83.47 Ų) fall within ranges associated with good oral bioavailability in rodents . When incorporated into early-stage lead molecules, this building block may confer a solubility and stability advantage relative to analogs derived from the lower-melting, more hydrophilic N-acetic acid scaffold, reducing the risk of batch-to-batch variability in in vivo pharmacology studies.

Freedom-to-Operate Derivatization Programs in the Sultam Chemical Space

The core structure of CAS 881652-55-7 appears in patent families directed toward ocular hypertension and oncology indications, but only as part of highly elaborated final compounds [1]. By sourcing the minimal, unsubstituted core scaffold, medicinal chemistry teams can design and patent novel derivatives with distinct intellectual property positions, circumventing composition-of-matter claims on the fully functionalized clinical candidates [1]. This is particularly relevant for organizations seeking to establish competitive sultam-based portfolios without licensing encumbrances.

Quote Request

Request a Quote for 2-(3-Methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.